ethyl 3-[11-(3-ethoxy-3-oxopropyl)-11H-indeno[1,2-b]quinolin-11-yl]propanoate
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Overview
Description
Ethyl 3-[11-(3-ethoxy-3-oxopropyl)-11H-indeno[1,2-b]quinolin-11-yl]propanoate is a complex organic compound with a unique structure that combines elements of indenoquinoline and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[11-(3-ethoxy-3-oxopropyl)-11H-indeno[1,2-b]quinolin-11-yl]propanoate typically involves multi-step organic reactions. The process may start with the formation of the indenoquinoline core, followed by the introduction of the ethoxy-oxopropyl group and the esterification to form the final product. Common reagents used in these steps include ethyl bromoacetate, sodium ethoxide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[11-(3-ethoxy-3-oxopropyl)-11H-indeno[1,2-b]quinolin-11-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-[11-(3-ethoxy-3-oxopropyl)-11H-indeno[1,2-b]quinolin-11-yl]propanoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may be studied for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in the production of advanced materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of ethyl 3-[11-(3-ethoxy-3-oxopropyl)-11H-indeno[1,2-b]quinolin-11-yl]propanoate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, binding to DNA, or interaction with cell membranes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate
- Ethyl 3-[(3-ethoxy-3-oxopropyl)(methyl)amino]-propanoate
- Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-3,8,13,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate
Uniqueness
Ethyl 3-[11-(3-ethoxy-3-oxopropyl)-11H-indeno[1,2-b]quinolin-11-yl]propanoate is unique due to its indenoquinoline core, which imparts specific chemical and physical properties not found in simpler analogs. This uniqueness makes it particularly valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C26H27NO4 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
ethyl 3-[11-(3-ethoxy-3-oxopropyl)indeno[1,2-b]quinolin-11-yl]propanoate |
InChI |
InChI=1S/C26H27NO4/c1-3-30-23(28)13-15-26(16-14-24(29)31-4-2)20-11-7-6-10-19(20)25-21(26)17-18-9-5-8-12-22(18)27-25/h5-12,17H,3-4,13-16H2,1-2H3 |
InChI Key |
RLEGGVISLDMBRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1(C2=CC=CC=C2C3=NC4=CC=CC=C4C=C31)CCC(=O)OCC |
Origin of Product |
United States |
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